molecular formula C21H25N3O5 B2557388 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953180-75-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2557388
CAS No.: 953180-75-1
M. Wt: 399.447
InChI Key: GSQFZOYKTORLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a structurally complex molecule featuring three key motifs:

  • A 2,3-dihydro-1,4-benzodioxin ring system, a bicyclic ether known for its metabolic stability and prevalence in bioactive compounds.
  • An ethanediamide linker (–NH–CO–CH2–CO–NH–) that bridges the two aromatic systems, likely influencing solubility and binding interactions.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c25-20(21(26)23-16-3-4-18-19(12-16)29-11-10-28-18)22-13-15-5-7-24(8-6-15)14-17-2-1-9-27-17/h1-4,9,12,15H,5-8,10-11,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQFZOYKTORLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and furan intermediates, followed by their coupling with the piperidine derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve the use of continuous flow reactors, automated synthesis equipment, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound in drug discovery, particularly if it exhibits activity against specific biological targets.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in various chemical processes. Its structural features could impart unique properties to materials, making them suitable for specialized applications.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Ethanediamide Derivatives

  • N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide Structure: Replaces the benzodioxin and furan-piperidine moieties with a benzothiadiazole ring and a 4-hydroxyphenethyl group. Key Differences: The absence of the benzodioxin system reduces metabolic stability, while the hydroxyphenyl group enhances polarity. Application: Not explicitly stated, but benzothiadiazoles are often explored in antiviral or anticancer research .
  • N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino-N,N-dimethylethane-1-sulfonamide hydrochloride Structure: Substitutes the ethanediamide linker with a sulfonamide group and adds a dimethylaminoethyl chain.

Benzodioxin-Containing Compounds

  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbutane-1,4-dione

    • Structure : Features a diketone bridge instead of ethanediamide, linked to a phenyl group.
    • Key Differences : The diketone moiety may confer redox activity, as seen in Sirtuin activators .
    • Application : Reported as a Sirtuin activator, targeting epigenetic regulation .
  • N-{(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide

    • Structure : Incorporates a hydroxy-pyrrolidinylpropanamide chain instead of the ethanediamide-furan-piperidine system.
    • Key Differences : The hydroxy and pyrrolidine groups enhance hydrogen-bonding capacity, critical for glucosylceramide synthase inhibition .

Pharmacological Activity

  • Ethanediamide-linked compounds : highlights derivatives with benzothiadiazole or sulfonamide groups, which are often explored for antimicrobial or anti-inflammatory properties .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features Reference
Target Compound C23H25N3O5* 435.47* Ethanediamide linker, furan-piperidine
N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide C15H14N4O2S 314.36 Benzothiadiazole, hydroxyphenyl
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbutane-1,4-dione C18H16O4 296.32 Diketone, phenyl
N-{(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide C23H36N2O4 416.55 Hydroxy-pyrrolidine, octanamide

*Calculated based on structural analysis.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity based on available literature, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula : C26H30N4O3
  • Molecular Weight : 454.55 g/mol
  • SMILES Notation : CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antiviral and anti-inflammatory properties.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound have demonstrated significant antiviral activity. For instance, related compounds were tested against influenza viruses and showed IC50 values ranging from 4.3 µM to 15.1 µM in inhibiting viral polymerase interactions . These findings suggest a potential for this compound in antiviral drug development.

Anti-inflammatory Activity

Compounds containing similar structural motifs have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests that this compound may also exert similar effects.

Data Summary

Biological Activity Assay Type IC50/EC50 Values Notes
AntiviralELISA4.3 µMInhibits PA C-PB1 N interactions
AntiviralPlaque Assay<5 µMEffective against influenza strains
Anti-inflammatoryCytokine Inhibition AssayNot specifiedPotential inhibition of COX/LOX enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.